Antipain (dihydrochloride)

Description

BenchChem offers high-quality Antipain (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antipain (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

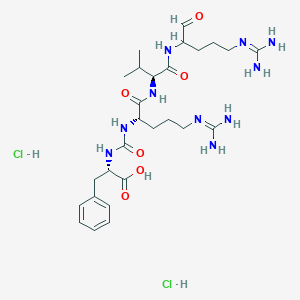

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20-,21-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXZYICKJUJEO-PKGYLJHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46Cl2N10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Microbial Origin of Antipain (dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain, a potent protease inhibitor of microbial origin, has been a subject of significant interest in biochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, microbial source, and biochemical properties of Antipain (dihydrochloride). It details the methodologies for its isolation and purification from Streptomyces species and provides protocols for assessing its inhibitory activity against key proteases. Quantitative data on its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) are presented in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of Antipain and the typical workflow for the discovery of such microbial secondary metabolites through detailed diagrams. This document serves as a valuable resource for researchers and professionals involved in natural product discovery, enzyme inhibition studies, and drug development.

Introduction

Antipain is a peptide aldehyde protease inhibitor that was first isolated from various strains of actinomycetes. It is a potent inhibitor of serine and cysteine proteases, including trypsin and papain. Its unique structure, which includes a C-terminal argininal, is crucial for its mechanism of action, forming a covalent hemiacetal or hemithioacetal adduct with the active site serine or cysteine residue of the target protease. This guide delves into the technical aspects of Antipain's discovery and its microbial origins, providing detailed information for its study and potential applications.

Discovery and Microbial Origin

Antipain was discovered in the early 1970s during screenings of microbial culture broths for protease inhibitors. It was isolated from several species of the genus Streptomyces, including Streptomyces yokosukaensis. These filamentous bacteria are well-known producers of a wide array of secondary metabolites with diverse biological activities.

The discovery of Antipain followed a systematic workflow common for the identification of novel natural products from microbial sources. This process typically involves the cultivation of microorganisms, extraction of metabolites, and screening for desired biological activities.

General Workflow for Microbial Secondary Metabolite Discovery

The discovery of a microbial secondary metabolite like Antipain generally adheres to the following workflow:

Chemical Structure and Properties

Antipain is an oligopeptide with the chemical formula C₂₇H₄₄N₁₀O₆. Its structure is characterized by the sequence: (S)-1-Carboxy-2-phenylethyl-carbamoyl-L-arginyl-L-valyl-argininal. The dihydrochloride (B599025) form is commonly used in research due to its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of Antipain (dihydrochloride)

| Property | Value |

| Molecular Formula | C₂₇H₄₆Cl₂N₁₀O₆ |

| Molecular Weight | 677.6 g/mol |

| Appearance | White to off-white powder |

| Solubility | Water, Methanol, DMSO |

Biosynthesis of Antipain

The biosynthesis of peptide aldehydes like Antipain in Streptomyces is carried out by Non-Ribosomal Peptide Synthetases (NRPSs). These are large, multi-domain enzymes that act as an assembly line to build the peptide backbone from amino acid precursors. A key feature of the NRPS responsible for Antipain synthesis is a C-terminal reductase (R) domain, which reduces the thioester-linked carboxyl group of the final amino acid (arginine) to an aldehyde.

Experimental Protocols

Isolation and Purification of Antipain from Streptomyces yokosukaensis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

1. Fermentation:

-

Inoculate a suitable seed medium with a spore suspension of Streptomyces yokosukaensis and incubate at 28°C for 48-72 hours with shaking.

-

Transfer the seed culture to a production medium and continue fermentation for 5-7 days at 28°C with aeration and agitation.

2. Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant to 3.0 with HCl and adsorb the active substance onto a cation-exchange resin (e.g., Amberlite IRC-50).

-

Wash the resin with water and elute Antipain with an acidic aqueous solution (e.g., 0.5 N HCl in 50% methanol).

-

Neutralize the eluate and concentrate under reduced pressure.

3. Purification:

-

Subject the concentrated crude extract to a series of chromatographic steps, including:

-

Adsorption chromatography on activated carbon.

-

Gel filtration chromatography on Sephadex G-25.

-

Ion-exchange chromatography on CM-Sephadex.

-

-

Monitor the fractions for protease inhibitory activity at each step.

-

Pool the active fractions and lyophilize to obtain purified Antipain (dihydrochloride).

Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of Antipain against a serine protease like trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Antipain (dihydrochloride) stock solution

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the Antipain stock solution in the assay buffer.

-

In the wells of a 96-well microplate, add a fixed volume of the trypsin solution.

-

Add varying concentrations of the Antipain dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding a fixed volume of the BApNA substrate solution to each well.

-

Immediately measure the absorbance at 405 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Determine the percentage of inhibition for each Antipain concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Antipain concentration to determine the IC₅₀ value.

-

The inhibition constant (Kᵢ) can be determined by analyzing the data using the Michaelis-Menten equation and plotting the data using methods such as the Dixon or Lineweaver-Burk plots, with varying substrate concentrations.

Quantitative Data on Protease Inhibition

Antipain exhibits potent inhibitory activity against a range of serine and cysteine proteases. The following table summarizes the reported IC₅₀ and Kᵢ values for Antipain against some of its key targets.

Table 2: Inhibitory Activity of Antipain against Various Proteases

| Protease | Type | Organism | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Trypsin | Serine | Bovine Pancreas | BApNA | 0.26 | - | [1] |

| Papain | Cysteine | Carica papaya | BApNA | 0.16 | - | [1] |

| Cathepsin A | Serine | - | Z-Glu-Tyr | 1.19 | - | [2] |

| Cathepsin B | Cysteine | - | Z-Arg-Arg-NA | 0.59 | - | [2] |

| Plasmin | Serine | Human | - | 93 | - | [1] |

| Thrombokinase | Serine | - | - | 20 | - | [1] |

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature). The values presented here are for comparative purposes.

Conclusion

Antipain (dihydrochloride) remains a valuable tool for researchers studying the roles of serine and cysteine proteases in various biological processes. Its discovery from Streptomyces species highlights the importance of microbial secondary metabolites as a source of novel bioactive compounds. The detailed protocols and quantitative data provided in this technical guide are intended to facilitate further research into the mechanisms of action and potential therapeutic applications of this potent protease inhibitor. The outlined workflows for discovery and biosynthesis provide a foundational understanding for the identification and characterization of new natural products.

References

An In-Depth Technical Guide to Antipain (dihydrochloride): Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain (dihydrochloride) is a potent, reversible inhibitor of serine and cysteine proteases, originally isolated from Streptomyces species. Its unique chemical structure, featuring a C-terminal argininal (B8454810), allows it to effectively target the active sites of these enzymes. This technical guide provides a comprehensive overview of the chemical and physical properties of Antipain (dihydrochloride), its mechanism of action, and its diverse applications in research and drug development. Detailed experimental protocols and quantitative inhibitory data are presented to facilitate its practical use in the laboratory.

Chemical Structure and Physicochemical Properties

Antipain is an oligopeptide with the chemical name Nα-[carboxy-(phenylmethyl)carbamoyl]-L-arginyl-L-valyl-L-argininal dihydrochloride (B599025). Its structure is characterized by the presence of an ureylene group and a C-terminal aldehyde, which is crucial for its inhibitory activity.

Chemical Structure:

A summary of the key physicochemical properties of Antipain (dihydrochloride) is provided in Table 1.

Table 1: Physicochemical Properties of Antipain (dihydrochloride)

| Property | Value |

| CAS Number | 37682-72-7 |

| Molecular Formula | C₂₇H₄₄N₁₀O₆ · 2HCl[1] |

| Molecular Weight | 677.62 g/mol [1] |

| Appearance | White to off-white lyophilized powder or crystalline solid[2][3] |

| Melting Point | 178 °C[4] |

| Solubility | Soluble in water (>50 mg/mL), methanol, and DMSO (5 mg/mL). Sparingly soluble in ethanol.[5] |

| Stability | Stock solutions in water or buffer are stable for up to 1 week at 4°C or for up to 1 month at -20°C. Dilute solutions should be prepared fresh.[6] |

Mechanism of Action

Antipain is a reversible inhibitor of a broad range of serine and cysteine proteases.[5] Its mechanism of action involves the formation of a hemiacetal adduct between the aldehyde group of its C-terminal argininal residue and the active site serine or cysteine of the target protease. This interaction blocks the catalytic activity of the enzyme.

Mechanism of reversible inhibition by Antipain.

Inhibitory Spectrum and Potency

Antipain exhibits inhibitory activity against a variety of serine and cysteine proteases. The inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), varies depending on the target enzyme. A summary of reported inhibitory data is presented in Table 2.

Table 2: Inhibitory Activity of Antipain (dihydrochloride) Against Various Proteases

| Protease | Type | IC₅₀ | Kᵢ |

| Papain | Cysteine | 0.16 µg/mL[1][7] | - |

| Trypsin | Serine | 0.26 µg/mL[1][7] | - |

| Cathepsin A | Serine | 1.19 µg/mL | - |

| Cathepsin B | Cysteine | 0.59 µg/mL | - |

| Cathepsin D | Aspartic | 125 µg/mL | - |

| Plasmin | Serine | >93 µg/mL[1][7] | - |

| Chymotrypsin | Serine | >250 µg/mL | - |

| Pepsin | Aspartic | >250 µg/mL | - |

| Calpain I (porcine) | Cysteine | - | 1.4 µM[8] |

| Thrombokinase | Serine | 20 µg/mL[1] | - |

Applications in Research and Drug Development

Antipain's broad-spectrum inhibitory activity makes it a valuable tool in various research applications:

-

Protease inhibitor cocktails: It is commonly included in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[8]

-

Enzyme characterization: Used to identify and characterize new proteases.

-

Cell biology studies: Employed to investigate the role of proteases in cellular processes such as apoptosis and signal transduction.[9][10]

-

Drug development: Serves as a lead compound for the design of more specific and potent protease inhibitors.

Signaling Pathways

Calpain-Mediated Apoptosis

Calpains are calcium-activated cysteine proteases involved in the regulation of apoptosis. Overactivation of calpain can lead to the cleavage of various cellular substrates, including cytoskeletal proteins and pro-apoptotic factors, ultimately triggering programmed cell death. Antipain, by inhibiting calpain, can modulate these apoptotic signaling pathways.

Antipain's role in inhibiting calpain-mediated apoptosis.

Trypsin and MAPK Signaling

Trypsin, a serine protease, can activate Protease-Activated Receptors (PARs), which are G protein-coupled receptors. Activation of PARs can trigger intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and inflammation. By inhibiting trypsin, Antipain can potentially modulate MAPK signaling.

Potential modulation of MAPK signaling by Antipain.

Experimental Protocols

In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of Antipain on a target protease using a chromogenic or fluorogenic substrate.

Workflow for an in vitro protease inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare an appropriate assay buffer (e.g., Tris-HCl or PBS) at the optimal pH for the target protease.

-

Prepare a stock solution of the target protease in the assay buffer.

-

Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the protease.

-

Prepare a stock solution of Antipain (dihydrochloride) in a suitable solvent (e.g., water or DMSO).[5] Prepare serial dilutions of Antipain in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer, the protease solution, and either the Antipain solution (for test wells) or the vehicle (for control wells).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Calculate the percentage of inhibition for each Antipain concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the Antipain concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Cell Lysis for Western Blotting

This protocol describes the preparation of cell lysates for subsequent analysis by Western blotting, incorporating Antipain to prevent protein degradation.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency. Treat the cells with experimental agents if required.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail containing Antipain (working concentration typically 1-100 µM).[3][11]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[12]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[12]

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant (cell lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[6]

-

-

Western Blotting:

-

Load the prepared samples onto an SDS-PAGE gel for electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Proceed with blocking, primary and secondary antibody incubations, and detection as per standard Western blotting protocols.[6]

-

Conclusion

Antipain (dihydrochloride) is a versatile and potent inhibitor of serine and cysteine proteases with broad applications in biomedical research. Its well-characterized chemical properties and mechanism of action make it an indispensable tool for researchers and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of Antipain in the laboratory and to support further investigations into the roles of proteases in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. agscientific.com [agscientific.com]

- 3. rpicorp.com [rpicorp.com]

- 4. Antipain dihydrochloride, 5 mg, CAS No. 37682-72-7 | Individual Inhibitors | Inhibitors | Biochemistry | Life Science | Carl ROTH - Austria [carlroth.com]

- 5. cephamls.com [cephamls.com]

- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 7. ANTIPAIN, DIHYDROCHLORIDE | 37682-72-7 [chemicalbook.com]

- 8. Antipain dihydrochloride lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calpain inhibition protects against virus-induced apoptotic myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Protease Inhibitory Profile of Antipain (dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain, a peptide aldehyde isolated from actinomycetes, is a potent, reversible inhibitor of a range of proteases.[1] Its broad-spectrum activity has made it a valuable tool in biochemical research and as a component of protease inhibitor cocktails to prevent protein degradation during cellular extraction and analysis.[2] This technical guide provides a comprehensive overview of the proteases inhibited by Antipain (dihydrochloride), including quantitative inhibition data, detailed experimental methodologies for assessing its inhibitory activity, and a visual representation of a typical experimental workflow.

Mechanism of Action

Antipain functions as a reversible inhibitor of serine and cysteine proteases.[1] Its mechanism of action involves the formation of a hemiacetal adduct between the aldehyde group of Antipain and the active site serine or cysteine residue of the target protease.[1] This interaction blocks the catalytic activity of the enzyme.

Proteases Inhibited by Antipain

Antipain has been shown to inhibit a variety of proteases with varying efficacy. The primary targets include both serine and cysteine proteases.

Quantitative Inhibition Data

The inhibitory potency of Antipain is typically quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of various proteases by Antipain.

| Protease | Class | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| Papain | Cysteine Protease | 0.16 | 0.24 | [3] |

| Trypsin | Serine Protease | 0.26 | 0.38 | [3] |

| Cathepsin A | Serine Carboxypeptidase | 1.19 | 1.76 | [3] |

| Cathepsin B | Cysteine Protease | 0.59 | 0.87 | [3] |

| Cathepsin D | Aspartic Protease | 125 | 184.5 | [3] |

| Plasmin | Serine Protease | >93 | >137.3 | [3] |

¹Calculated based on the molecular weight of Antipain dihydrochloride (B599025) (677.6 g/mol ).

| Protease | Class | Ki (µM) | Reference |

| Calpain I (porcine) | Cysteine Protease | 1.4 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the inhibitory activity of Antipain against its target proteases.

General Protease Inhibition Assay (Spectrophotometric)

This protocol describes a general method for determining the inhibitory activity of Antipain against a protease using a chromogenic or fluorogenic substrate.

Materials:

-

Purified protease (e.g., Trypsin, Papain)

-

Antipain (dihydrochloride) stock solution (e.g., 1 mg/mL in water or buffer)

-

Appropriate assay buffer for the specific protease (e.g., Tris-HCl for trypsin, phosphate (B84403) buffer for papain)[4][5]

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin)[4]

-

Microplate reader or spectrophotometer

-

96-well microplates

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of the Antipain stock solution in the assay buffer to achieve a range of desired inhibitor concentrations.

-

Prepare a working solution of the protease in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Prepare a working solution of the substrate in the assay buffer. The concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Antipain solution at various concentrations (for inhibitor wells) or an equivalent volume of assay buffer (for control wells).

-

Protease solution.

-

-

Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of Antipain.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of Antipain that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and Antipain. The data can then be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.

-

Experimental Workflow for Assessing Antipain Activity in a Cellular Context

The following diagram illustrates a general workflow for investigating the effect of Antipain on protease activity within a cellular system.

Signaling Pathways and Logical Relationships

While Antipain is a broad-spectrum protease inhibitor and not known to target a specific signaling pathway directly, its application in research often involves the indirect modulation of pathways where proteases play a key role. For instance, by inhibiting proteases involved in the processing of signaling molecules or the degradation of pathway components, Antipain can influence the outcome of these pathways.

The logical relationship of Antipain's function in a biological system can be depicted as follows:

Conclusion

Antipain (dihydrochloride) is a versatile and effective inhibitor of a range of serine and cysteine proteases. Its well-characterized inhibitory profile, coupled with the experimental methodologies outlined in this guide, provides researchers and drug development professionals with the necessary tools to utilize this compound effectively in their studies. The provided data and protocols serve as a foundational resource for investigating the roles of specific proteases in various biological processes and for the initial stages of drug discovery efforts targeting these enzymes.

References

The Ureylene Group in Antipain: A Technical Deep Dive for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the ureylene group within the chemical structure of Antipain, a potent protease inhibitor. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural significance, inhibitory mechanism, and experimental characterization of this crucial moiety.

Introduction to Antipain and the Ureylene Functional Group

Antipain is an oligopeptide isolated from actinomycetes that functions as a reversible inhibitor of serine and cysteine proteases, including trypsin, papain, and cathepsins.[1][2] Its discovery in 1972 marked the first identification of a natural peptide containing a ureylene group.[1] The ureylene group, characterized by a urea (B33335) molecule integrated into the peptide backbone, plays a pivotal role in the molecule's interaction with target proteases. The IUPAC name for Antipain is N2-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N5-(diaminomethylidene)-L-ornithyl-N-{(2S)-5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}-L-valinamide.[1]

The Chemical Structure of Antipain

The core structure of Antipain features a unique peptide sequence containing a central ureylene linkage.

The Role of the Ureylene Group in Protease Inhibition

While direct experimental evidence exclusively detailing the structure-activity relationship of the ureylene group in Antipain is limited, its strategic placement within the peptide backbone suggests a significant role in establishing and maintaining the conformational rigidity necessary for effective binding to the active site of target proteases. The urea moiety introduces a planar, rigid unit that can influence the overall topology of the inhibitor, pre-organizing it for a favorable interaction with the enzyme's binding cleft.

The mechanism of inhibition by Antipain involves the formation of a covalent bond between the carbonyl group of its terminal arginine residue and the active site serine of the target protease.[1] The ureylene group likely contributes to the precise positioning of this reactive arginine residue within the enzyme's active site, thereby facilitating the nucleophilic attack by the serine hydroxyl group. This interaction is a hallmark of many serine protease inhibitors.

Quantitative Analysis of Antipain's Inhibitory Activity

| Protease | Inhibitor | Ki | IC50 |

| Trypsin | Bis(5-amidino-2-benzimidazolyl)methane | 90.0 - 19000.0 nM | 4400.0 nM |

| Trypsin | Razaxaban | 4200.0 - 10000.0 nM | - |

| Trypsin | Quercetin | 13100.0 nM | 15400.0 - 19000.0 nM |

| Papain | Moringa oleifera Papain Inhibitor (MoPI) | 2.1 x 10⁻⁹ M | - |

| Papain | TcPI (Terminalia catappa Papain Inhibitor) | 1.02 x 10⁻⁴ M | - |

| Cathepsin K | Cathepsin K propeptide | 3.6 - 6.3 nM | - |

| Cathepsin L | Cathepsin L propeptide | 0.12 nM | - |

| Cathepsin S | Cathepsin S propeptide | 7.6 nM | - |

Note: The provided data for trypsin and papain inhibitors are for compounds other than Antipain and are included for comparative purposes.[3][4] The data for cathepsins are for their respective propeptides, which act as potent inhibitors.[5] Specific Ki and IC50 values for Antipain can be determined experimentally using the protocols outlined below.

Experimental Protocols for Characterizing Antipain's Inhibitory Activity

The following is a detailed methodology for determining the Ki and IC50 values of Antipain against a target protease.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%.

Materials:

-

Purified target protease (e.g., Trypsin, Papain, Cathepsin)

-

Antipain

-

Appropriate chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (specific to the protease)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of Antipain in the assay buffer.

-

Add a fixed concentration of the target protease to each well of the microplate.

-

Add the various concentrations of Antipain to the wells containing the protease and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each Antipain concentration.

-

Plot the percentage of inhibition versus the logarithm of the Antipain concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of Antipain that corresponds to 50% inhibition.

Determination of Ki

The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme.

Procedure:

-

Perform a series of enzyme kinetic assays as described for the IC50 determination, but with varying concentrations of both the substrate and Antipain .

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Calculate the Ki value from the plots. For competitive inhibition, the Ki can be determined from the x-intercept of the Dixon plot or by analyzing the change in the apparent Michaelis constant (Km) at different inhibitor concentrations.

The relationship between Ki and IC50 can be described by the Cheng-Prusoff equation , which depends on the mechanism of inhibition and the substrate concentration.[6]

Signaling Pathways Modulated by Proteases Inhibited by Antipain

Proteases play crucial roles in a multitude of cellular signaling pathways. By inhibiting these enzymes, Antipain can indirectly modulate these pathways.

Trypsin and Protease-Activated Receptor (PAR) Signaling

Trypsin is a key activator of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. Activation of PARs, particularly PAR-2, by trypsin initiates downstream signaling cascades involved in inflammation, cell proliferation, and pain.[7][8]

Papain and its Impact on Cellular Signaling

Papain, a cysteine protease, can influence various signaling pathways, including those involved in inflammation and cell adhesion. It has been shown to degrade tight junction proteins and can modulate the MAPK signaling pathway.

Cathepsins and their Role in Immune Signaling

Cathepsins are critical for various immune processes, including antigen presentation via MHC class II molecules and the activation of Toll-like receptors (TLRs). By inhibiting cathepsins, Antipain can interfere with these essential immune signaling pathways.

Conclusion

The ureylene group in Antipain is a key structural feature that contributes to its potent inhibitory activity against a broad range of serine and cysteine proteases. While further research is needed to fully elucidate its precise structure-activity relationship, its role in maintaining conformational rigidity and facilitating optimal inhibitor-enzyme interactions is evident. The ability of Antipain to modulate critical signaling pathways through protease inhibition underscores its importance as a valuable tool in biochemical research and as a potential lead compound in drug development. The experimental protocols provided herein offer a standardized approach for the quantitative characterization of Antipain and other protease inhibitors, enabling further exploration of their therapeutic potential.

References

- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Spatial localization of cathepsins: Implications in immune activation and resolution during infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombomodulin Switches Signaling and Protease-Activated Receptor 1 Cleavage Specificity of Thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multifaceted roles of cathepsins in immune and inflammatory responses: implications for cancer therapy, autoimmune diseases, and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intriguing structure-activity relations underlie the potent inhibition of HIV protease by norstatine-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antipain (dihydrochloride): Target Specificity and Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain, an oligopeptide protease inhibitor isolated from Actinomycetes, is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases. Its ability to form a stable, yet reversible, complex with the active site of these enzymes makes it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of Antipain's target specificity, enzyme kinetics, and the experimental methodologies used to characterize its inhibitory activity.

Target Specificity and Enzyme Kinetics

Antipain exhibits a wide range of inhibitory activity against both serine and cysteine proteases. Its mechanism of action involves the formation of a hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease. This reversible covalent interaction effectively blocks the enzyme's catalytic activity.

The potency of Antipain against its target enzymes is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). While specific Ki and IC50 values can vary depending on experimental conditions such as substrate concentration, pH, and temperature, the following tables summarize available data for key target proteases.

Quantitative Data: Enzyme Inhibition by Antipain

Table 1: Antipain Inhibition of Serine Proteases

| Enzyme | Source | Ki (nM) | IC50 (µM) |

| Trypsin | Bovine Pancreas | 2.2 | 0.26 (µg/ml)[1] |

Table 2: Antipain Inhibition of Cysteine Proteases

| Enzyme | Source | Ki (nM) | IC50 (µM) |

| Papain | Papaya Latex | 0.16 | 0.16 (µg/ml)[1] |

| Cathepsin B | Human Liver | 1.3 | Not Reported |

Experimental Protocols

Accurate determination of enzyme kinetic parameters is crucial for understanding the inhibitory mechanism of compounds like Antipain. Below are detailed methodologies for determining Ki and IC50 values.

Protocol 1: Determination of IC50 for Antipain

Objective: To determine the concentration of Antipain required to inhibit 50% of the target protease's activity.

Materials:

-

Target protease (e.g., Trypsin, Papain)

-

Antipain (dihydrochloride) stock solution

-

Chromogenic or fluorogenic substrate specific to the target protease

-

Assay buffer (appropriate pH and ionic strength for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of the target enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme.

-

Antipain Dilution Series: Prepare a serial dilution of the Antipain stock solution in the assay buffer to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

Antipain solution (at various concentrations)

-

Target enzyme solution (at a fixed concentration)

-

Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow Antipain to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

-

Data Analysis:

-

Calculate the initial velocity (Vo) for each Antipain concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the Antipain concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Determination of Ki for Antipain (Competitive Inhibition)

Objective: To determine the inhibition constant (Ki) of Antipain, which represents the dissociation constant of the enzyme-inhibitor complex.

Materials:

-

Same as for IC50 determination.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: This experiment involves measuring the initial reaction rates at multiple fixed concentrations of Antipain while varying the substrate concentration.

-

Assay Setup: Set up a series of reactions in a microplate. Each series will have a fixed concentration of Antipain (including a zero-inhibitor control), and within each series, the substrate concentration will be varied (typically from 0.2 to 5 times the Km).

-

Kinetic Measurement: Measure the initial reaction velocities (Vo) for all substrate and inhibitor concentrations as described in the IC50 protocol.

-

Data Analysis (Lineweaver-Burk Plot):

-

For each fixed inhibitor concentration, create a Lineweaver-Burk plot (1/Vo vs. 1/[S]).

-

The resulting plots for different inhibitor concentrations will intersect at the y-axis, which is characteristic of competitive inhibition.

-

The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

-

Plot the Km,app values against the corresponding inhibitor concentrations [I]. This should yield a straight line.

-

The Ki can be determined from the x-intercept of this secondary plot, which is equal to -Ki.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Antipain's function and characterization.

Figure 1. Reversible inhibition mechanism of Antipain.

Figure 2. Experimental workflow for IC50 determination.

Figure 3. Workflow for Ki determination using Lineweaver-Burk analysis.

References

Reversible Inhibition of Trypsin by Antipain (Dihydrochloride): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the reversible inhibition of the serine protease trypsin by the peptide aldehyde, antipain (B1666059) (dihydrochloride). This document consolidates quantitative data, detailed experimental methodologies, and a mechanistic understanding of this interaction, aiming to serve as a valuable resource for researchers in enzymology and drug development.

Introduction to Trypsin and Antipain

Trypsin is a well-characterized serine protease that plays a crucial role in protein digestion in the small intestine. Its proteolytic activity is tightly regulated to prevent unwanted degradation of tissues.[1][2] Dysregulation of trypsin activity is implicated in various pathological conditions, making it a significant target for therapeutic intervention.

Antipain is a naturally occurring oligopeptide isolated from actinomycetes that acts as a reversible inhibitor of serine and cysteine proteases, including trypsin.[3] Its ability to modulate the activity of these enzymes has made it a valuable tool in biochemical research. Antipain dihydrochloride (B599025) is a salt form of antipain, enhancing its solubility in aqueous solutions.

Quantitative Inhibition Data

| Enzyme | Inhibitor | Parameter | Value | Notes |

| Trypsin | Antipain | IC50 | 0.26 µg/mL | Concentration for 50% inhibition.[3] |

| Papain | Antipain | IC50 | 0.16 µg/mL | Concentration for 50% inhibition.[3] |

| Cathepsin A | Antipain | IC50 | 1.19 µg/mL | Concentration for 50% inhibition.[3] |

| Cathepsin B | Antipain | IC50 | 0.59 µg/mL | Concentration for 50% inhibition.[3] |

| Calpain I (porcine) | Antipain | Ki | 1.4 µM | Inhibition constant.[3] |

Note: The IC50 value is dependent on experimental conditions, including substrate concentration. The Ki value, however, represents the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of binding affinity. The provided protocol in Section 4 outlines the experimental determination of the Ki value.

Mechanism of Reversible Inhibition

Antipain is a reversible inhibitor, meaning it binds to the enzyme non-covalently and the enzyme-inhibitor complex can dissociate, restoring enzyme activity.[1] The mechanism of action for antipain's inhibition of serine proteases like trypsin involves the formation of a hemiacetal adduct between its aldehyde group and the active site serine residue of the enzyme.[4] This interaction blocks the active site, preventing the substrate from binding and being cleaved.

The logical relationship of this inhibitory mechanism can be visualized as follows:

Caption: Reversible inhibition of trypsin by antipain.

Experimental Protocol: Determination of the Inhibition Constant (Ki)

This section provides a detailed methodology for determining the inhibition constant (Ki) of antipain for trypsin. The protocol is based on standard enzyme kinetic principles and can be adapted for use with a spectrophotometer or a microplate reader.

Materials and Reagents

-

Bovine Trypsin (e.g., TPCK-treated)

-

Antipain (dihydrochloride)

-

Chromogenic or Fluorogenic Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA, or Cbz-Gly-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

-

Dimethyl Sulfoxide (DMSO) for stock solutions

-

Spectrophotometer or Microplate Reader

-

96-well plates (for microplate reader assays)

Preparation of Stock Solutions

-

Trypsin Stock Solution: Prepare a concentrated stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final working concentration will need to be determined empirically to give a linear reaction rate over the desired time course.

-

Antipain Stock Solution: Prepare a high-concentration stock solution of antipain dihydrochloride in DMSO.

-

Substrate Stock Solution: Prepare a stock solution of the chosen substrate in DMSO.

Experimental Workflow

The following workflow outlines the steps for a competitive inhibition assay.

Caption: Workflow for determining the Ki of antipain for trypsin.

Detailed Assay Procedure

-

Determine the Michaelis-Menten Constant (Km) of the Substrate:

-

Set up a series of reactions with a fixed concentration of trypsin and varying concentrations of the substrate.

-

Measure the initial reaction velocity (V₀) for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

-

Perform Inhibition Assays:

-

Set up a matrix of reactions in 96-well plates or cuvettes. Each reaction should contain:

-

Assay Buffer

-

A fixed concentration of Trypsin

-

A fixed concentration of Substrate (typically at or near the Km value)

-

Varying concentrations of Antipain (including a zero-inhibitor control)

-

-

Pre-incubate the enzyme, buffer, and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate.

-

Immediately begin monitoring the change in absorbance or fluorescence over time.

-

Data Analysis

-

Calculate Initial Velocities: From the kinetic reads, determine the initial reaction velocity (V₀) for each inhibitor concentration. This is the initial linear portion of the progress curve.

-

Determine the Mode of Inhibition:

-

To determine if the inhibition is competitive, uncompetitive, or mixed-type, perform the inhibition assay at multiple fixed substrate concentrations.

-

Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

-

Calculate the Inhibition Constant (Ki):

-

For Competitive Inhibition (most likely for antipain):

-

Use the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where:

-

IC50 is the concentration of antipain that produces 50% inhibition.

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate.

-

-

Alternatively, a Dixon plot (1/V₀ vs. [I]) can be constructed. The x-coordinate of the intersection point of the lines for different substrate concentrations will be equal to -Ki.

-

-

Conclusion

Antipain dihydrochloride is a potent, reversible inhibitor of trypsin. While a definitive Ki value for this interaction is not prominently reported, the provided IC50 value and the detailed experimental protocol in this guide offer a strong foundation for researchers to characterize this interaction with high precision. Understanding the kinetics of trypsin inhibition by molecules like antipain is fundamental for the development of novel therapeutic agents targeting serine proteases and for the broader study of enzyme-inhibitor interactions.

References

The Effect of Antipain (Dihydrochloride) on Papain Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papain, a cysteine protease derived from the latex of the papaya fruit (Carica papaya), is a well-characterized enzyme widely used in various biochemical and pharmaceutical applications. Its broad substrate specificity and robust activity make it a valuable tool in research and a target for inhibitor development. Antipain (B1666059), a peptide aldehyde isolated from actinomycetes, is a known reversible inhibitor of several proteases, including papain. This technical guide provides a comprehensive overview of the effect of antipain dihydrochloride (B599025) on papain activity, detailing the mechanism of inhibition, quantitative data, and relevant experimental protocols.

Mechanism of Inhibition: Reversible Covalent Modification

Antipain belongs to the class of peptide aldehyde inhibitors, which are known to interact with the active site of cysteine proteases. The inhibitory mechanism of antipain against papain involves the formation of a reversible covalent bond with the catalytic cysteine residue (Cys-25) in the enzyme's active site.

The aldehyde group of antipain is electrophilic and is attacked by the nucleophilic thiol group of the active site Cys-25. This interaction results in the formation of a stable, yet reversible, hemiacetal adduct . This adduct effectively blocks the active site, preventing the binding and subsequent hydrolysis of the substrate. The reversibility of this inhibition means that the enzyme can regain its activity if the inhibitor is removed.

The interaction is highly dependent on the protonation state of the catalytic dyad, which also includes a histidine residue (His-159). His-159 acts as a general base, facilitating the deprotonation of Cys-25 and enhancing its nucleophilicity for the attack on the inhibitor's aldehyde.

Mechanism of Papain Inhibition by Antipain.

Quantitative Analysis of Papain Inhibition

The inhibitory potency of antipain dihydrochloride against papain has been quantified, with a reported IC50 value. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Enzyme | IC50 (μg/mL) |

| Antipain (hydrochloride) | Papain | 0.16 |

Note: While an IC50 value is available, a specific inhibitory constant (Ki) for the interaction between antipain and papain was not found in the reviewed literature.

Experimental Protocols

The determination of the inhibitory effect of antipain on papain activity can be performed using various established assays. Below are detailed protocols for two common methods.

Protocol 1: Spectrophotometric Assay using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

This assay relies on the cleavage of the chromogenic substrate BAPNA by papain, which releases p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Papain (from Carica papaya latex)

-

Antipain dihydrochloride

-

Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.2, containing 2 mM L-cysteine and 5 mM EDTA

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving BAPNA and antipain

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of papain in the assay buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of antipain dihydrochloride in DMSO. Further dilutions should be made in the assay buffer to achieve a range of desired concentrations.

-

Prepare a stock solution of BAPNA in DMSO.

-

-

Enzyme Activation:

-

Pre-incubate the papain solution in the assay buffer for 10-15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.

-

-

Inhibition Assay:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Antipain solution at various concentrations (or vehicle control)

-

Activated papain solution

-

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the BAPNA substrate solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the antipain concentration to determine the IC50 value.

-

Workflow for BAPNA-based Papain Inhibition Assay.

Protocol 2: Fluorometric Assay using Z-Phe-Arg-AMC

This is a highly sensitive assay that uses a fluorogenic substrate, Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC). Cleavage of this substrate by papain releases the highly fluorescent 7-amido-4-methylcoumarin (AMC), which can be measured with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Materials:

-

Papain

-

Antipain dihydrochloride

-

Z-Phe-Arg-AMC

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 2 mM DTT and 5 mM EDTA

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of papain, antipain, and Z-Phe-Arg-AMC as described in Protocol 1.

-

-

Enzyme Activation:

-

Activate the papain by pre-incubating in the assay buffer.

-

-

Inhibition Assay:

-

In a 96-well black plate, add the assay buffer, antipain solutions, and activated papain.

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation:

-

Add the Z-Phe-Arg-AMC substrate to each well.

-

-

Measurement:

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the initial reaction velocities and calculate the IC50 value as described for the BAPNA assay.

-

Conclusion

Antipain dihydrochloride is a potent reversible inhibitor of papain. Its mechanism of action through the formation of a hemiacetal adduct with the active site cysteine is a well-understood interaction for peptide aldehyde inhibitors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists in the field of drug discovery and enzyme kinetics to further investigate the inhibitory effects of antipain and other related compounds on papain and other cysteine proteases. The use of standardized assays is crucial for obtaining reliable and comparable data for structure-activity relationship studies and the development of novel therapeutic agents.

Biological Source of Antipain from Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipain, a potent protease inhibitor, is a microbial secondary metabolite with significant applications in biochemical research. This technical guide provides an in-depth overview of the biological sourcing of Antipain from Actinomycetes, with a particular focus on the producing species, fermentation conditions for optimal yield, detailed protocols for its isolation and purification, and an elucidation of its biosynthetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product discovery and development.

Biological Source of Antipain

Antipain is a peptide aldehyde protease inhibitor that was first isolated from actinomycetes in 1972.[1][2] While initially reported from an unspecified actinomycete strain, subsequent research has identified specific species of the genus Streptomyces as producers of this valuable compound.

Producing Organism

The primary species known to produce Antipain is Streptomyces yokosukanensis .[3] This Gram-positive, filamentous bacterium is a member of the Actinomycetales order, a group of microorganisms renowned for their ability to produce a wide array of bioactive secondary metabolites, including a majority of clinically used antibiotics.[4][5]

Table 1: Antipain-Producing Actinomycete Species

| Genus | Species | Reference |

| Streptomyces | yokosukanensis | [3] |

| Actinomycetes | (unspecified) | [1][2] |

Fermentation for Antipain Production

The production of Antipain is achieved through fermentation of the producing Streptomyces strain under controlled conditions. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Culture Media and Fermentation Parameters

While specific quantitative data on the industrial scale production of Antipain is limited in publicly available literature, general principles for the cultivation of Streptomyces for secondary metabolite production can be applied. A typical production medium for Streptomyces contains sources of carbon, nitrogen, and essential minerals.

Table 2: General Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range/Condition |

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Amino acids |

| pH | 6.0 - 8.0 |

| Temperature | 28 - 30°C |

| Aeration | Shaker flask (200-250 rpm) or aerated fermenter |

| Incubation Time | 5 - 10 days |

Note: These are general ranges and optimal conditions for Antipain production by Streptomyces yokosukanensis would require specific optimization studies.

Experimental Protocols

The following sections provide a generalized workflow for the isolation and purification of Antipain from a Streptomyces fermentation broth, based on common techniques for natural product isolation from microbial cultures.

Fermentation Workflow

Caption: General workflow for the fermentation of Streptomyces yokosukanensis for Antipain production.

Isolation and Purification Protocol

1. Fermentation and Extraction:

-

Inoculate a suitable production medium with a spore suspension or vegetative mycelium of Streptomyces yokosukanensis.

-

Incubate the culture under optimal fermentation conditions for a period of 5-10 days.

-

After incubation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. The active compound, Antipain, will partition into the organic phase.

2. Chromatographic Purification:

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography using a suitable stationary phase, such as silica (B1680970) gel or an ion-exchange resin.

-

Elute the column with a gradient of solvents to separate the components of the crude extract.

-

Monitor the fractions for protease inhibitory activity using a suitable assay (e.g., against trypsin or papain).

-

Pool the active fractions and concentrate them.

-

Further purify the active fraction using techniques like gel filtration chromatography (e.g., Sephadex) or preparative high-performance liquid chromatography (HPLC) to obtain pure Antipain.[1]

Purification Workflow Diagram

Caption: A typical workflow for the purification of Antipain from a crude extract.

Biosynthesis of Antipain

Antipain is a peptide derivative, and its biosynthesis is believed to follow a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-enzyme complexes that synthesize peptides without the use of ribosomes.

Putative Biosynthetic Pathway

The biosynthesis of Antipain likely involves the activation of precursor amino acids and their sequential condensation, followed by modifications to form the final peptide aldehyde structure. The exact genetic and enzymatic details of the Antipain biosynthetic pathway in Streptomyces yokosukanensis are not extensively documented in the available literature. However, a general model for NRPS-mediated peptide synthesis can be proposed.

Generalized NRPS Signaling Pathway Diagram

Caption: A generalized signaling pathway for the biosynthesis of a peptide like Antipain via a Non-Ribosomal Peptide Synthetase (NRPS) system.

Conclusion

Antipain, a valuable protease inhibitor, is a natural product of Actinomycetes, with Streptomyces yokosukanensis identified as a producing species. Its production through fermentation and subsequent purification relies on established microbiological and biochemical techniques. While the precise details of its biosynthetic pathway are yet to be fully elucidated, it is hypothesized to be synthesized via a non-ribosomal peptide synthetase mechanism. This guide provides a foundational understanding for researchers and industry professionals, highlighting the key aspects of sourcing this important biomolecule. Further research into the genetic and enzymatic machinery of Antipain biosynthesis could open avenues for yield improvement through metabolic engineering and synthetic biology approaches.

References

- 1. Antipain, a new protease inhibitor isolated from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipain - Wikipedia [en.wikipedia.org]

- 3. Protease Inhibitors from Marine Actinobacteria as a Potential Source for Antimalarial Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 5. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antipain (dihydrochloride) in Protein Extraction from Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipain is a potent, reversible inhibitor of serine and cysteine proteases, making it a valuable component in protocols for protein extraction from tissues. Isolated from Streptomyces species, this peptide aldehyde effectively prevents the degradation of target proteins by endogenous proteases released during tissue homogenization and cell lysis. Its broad inhibitory spectrum includes activity against trypsin, papain, and cathepsins A and B.[1] These application notes provide detailed protocols and supporting data for the use of Antipain (dihydrochloride) in preserving protein integrity during extraction from various tissue sources.

Mechanism of Action

Antipain functions by binding to the active site of serine and cysteine proteases. The aldehyde group of Antipain forms a reversible covalent bond with the active site serine or cysteine residue, effectively blocking substrate access and preventing proteolytic activity. This interaction is crucial for maintaining the integrity of the proteome during experimental procedures.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity and recommended concentrations for Antipain (dihydrochloride).

Table 1: Inhibitory Activity of Antipain (dihydrochloride)

| Protease | Concentration for 50% Inhibition (IC50) (µg/mL) |

| Papain | 0.16 |

| Trypsin | 0.26 |

| Cathepsin B | 0.59 |

| Cathepsin A | 1.19 |

| Cathepsin D | 125 |

| Plasmin | >93 |

| Chymotrypsin | >250 |

| Pepsin | >250 |

Data sourced from product information.[1]

Table 2: Recommended Working Concentrations and Solubility

| Parameter | Value |

| Recommended Working Concentration | 50 µg/mL |

| Solubility | |

| Water | 20 mg/mL |

| Methanol | 20 mg/mL |

| DMSO | 20 mg/mL |

| Ethanol | Sparingly soluble |

| Propanol | Sparingly soluble |

| Butanol | Sparingly soluble |

| Benzene, Chloroform, Hexane | Insoluble |

Signaling Pathway of Protease Inhibition by Antipain

The following diagram illustrates the mechanism by which Antipain inhibits serine and cysteine proteases.

Caption: Mechanism of Antipain inhibition of serine and cysteine proteases.

Experimental Protocols

This section provides a detailed protocol for the extraction of total protein from mammalian tissues using a lysis buffer supplemented with Antipain.

Materials:

-

Tissue Sample: Fresh or frozen

-

Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Antipain (dihydrochloride): Stock solution (e.g., 10 mg/mL in water)

-

Other Protease Inhibitors (Optional): e.g., Leupeptin, Aprotinin, PMSF

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

-

Pipettes and tips

Protocol:

-

Preparation of Lysis Buffer with Antipain:

-

On the day of use, thaw all necessary reagents and keep them on ice.

-

Prepare the complete lysis buffer by adding Antipain to the desired final concentration (e.g., 50 µg/mL). If using a 10 mg/mL stock, this would be a 1:200 dilution.

-

If using a protease inhibitor cocktail, add it to the lysis buffer according to the manufacturer's instructions. Antipain can be used alone or as part of a broader-spectrum cocktail.

-

-

Tissue Preparation:

-

Excise the tissue of interest and place it in a pre-chilled petri dish on ice.

-

Wash the tissue briefly with ice-cold PBS to remove any contaminants.

-

Weigh the tissue and chop it into small pieces (approximately 1-2 mm³) using a clean scalpel.

-

-

Homogenization:

-

Transfer the minced tissue to a pre-chilled homogenizer tube.

-

Add an appropriate volume of ice-cold lysis buffer containing Antipain. A general guideline is 10-20 volumes of buffer to the weight of the tissue (e.g., 1-2 mL of buffer for 100 mg of tissue).

-

Homogenize the tissue on ice until no visible tissue fragments remain. The number of strokes or duration of homogenization will vary depending on the tissue type and homogenizer used.

-

-

Incubation and Lysis:

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing to facilitate complete lysis.

-

-

Centrifugation:

-

Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

-

-

Protein Quantification and Storage:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

The protein extract can be used immediately for downstream applications or stored in aliquots at -80°C for long-term storage.

-

Experimental Workflow

The following diagram outlines the key steps in the protein extraction protocol from tissues.

Caption: Workflow for protein extraction from tissues using Antipain.

Troubleshooting

-

Low Protein Yield:

-

Ensure complete homogenization of the tissue.

-

Optimize the ratio of lysis buffer to tissue weight.

-

Consider using a stronger lysis buffer or adding sonication steps.

-

-

Protein Degradation (Visible on Western Blot):

-

Confirm the correct concentration of Antipain and other protease inhibitors.

-

Ensure all steps are performed on ice or at 4°C.

-

Minimize the time between tissue harvesting and protein extraction.

-

-

Inconsistent Results:

-

Standardize the homogenization procedure (e.g., number of strokes, duration).

-

Use fresh lysis buffer with freshly added Antipain for each experiment.

-

Conclusion

Antipain (dihydrochloride) is an effective and versatile protease inhibitor for the preservation of protein integrity during extraction from a wide range of tissue samples. By incorporating Antipain into a well-optimized protocol, researchers can significantly improve the quality and reliability of their downstream protein analyses.

References

Application Notes and Protocols for Antipain (dihydrochloride) in Co-Immunoprecipitation Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions in their native cellular context. A critical step in any Co-IP protocol is the preparation of a cell lysate that preserves these interactions while preventing the degradation of the target proteins by endogenous proteases released during cell lysis. The inclusion of protease inhibitors is therefore essential for obtaining reliable and reproducible results.

Antipain, a reversible peptide aldehyde inhibitor of microbial origin, is a valuable component of protease inhibitor cocktails for Co-IP experiments. It effectively inhibits a range of serine and cysteine proteases, such as papain and trypsin.[1] Its action is similar to leupeptin, another commonly used protease inhibitor.[2]

Mechanism of Action

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins.[3][4] During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of proteases that can rapidly degrade target proteins and their interaction partners, resulting in the loss of protein-protein interactions and the generation of misleading data.[5] Protease inhibitors function by binding to the active site of these enzymes, thereby blocking their catalytic activity and preserving the integrity of the proteome.[3][4] Antipain, as a reversible inhibitor, interacts with the active site of target serine and cysteine proteases to prevent substrate binding and subsequent proteolysis.

Advantages of Including Antipain in Co-IP Lysis Buffers

-

Broad Spectrum Inhibition: Antipain provides inhibition against a subset of serine and cysteine proteases, complementing the activity of other inhibitors in a cocktail to offer broad protection.

-

Preservation of Protein Interactions: By preventing proteolysis, Antipain helps to maintain the native conformation and interaction of protein complexes, which is crucial for the success of Co-IP experiments.

-

Enhanced Data Reliability: The use of effective protease inhibitors like Antipain minimizes experimental artifacts and enhances the confidence in the identified protein-protein interactions.

Comparison with Other Protease Inhibitors

While Antipain is effective against certain serine and cysteine proteases, it is often used in combination with other inhibitors to achieve comprehensive protection. Commercially available protease inhibitor cocktails typically contain a mixture of inhibitors with different specificities.[3][5] For instance, a cocktail might include inhibitors for metalloproteases (e.g., EDTA) and other classes of serine and cysteine proteases to ensure broad-spectrum inhibition. The choice of inhibitors should be tailored to the specific cell or tissue type and the target proteins of interest.

Quantitative Data

The following tables summarize the key properties and recommended concentrations for Antipain (dihydrochloride).

Table 1: Properties of Antipain (dihydrochloride)

| Property | Description |

| Molecular Formula | C₂₇H₄₄N₁₀O₆ · 2HCl |

| Molecular Weight | 677.6 g/mol |

| Target Proteases | Serine and Cysteine Proteases (e.g., Papain, Trypsin)[1] |

| Inhibitor Type | Reversible[1][2] |

| Solubility | Soluble in water, methanol, and DMSO[2] |

| Stock Solution Stability | 1 week at 4°C, 1 month at -20°C in water or buffer[1] |

Table 2: Recommended Concentrations for Antipain (dihydrochloride) in Co-IP

| Parameter | Concentration |

| Stock Solution Concentration | 10 mM (in water or buffer)[1] |

| Working Concentration | 1 - 100 µM[1] |

Experimental Protocols

This section provides a detailed protocol for a co-immunoprecipitation experiment incorporating Antipain (dihydrochloride).

Preparation of a Protease Inhibitor Cocktail with Antipain

For optimal protection, it is recommended to prepare a fresh protease inhibitor cocktail before each experiment and add it to the lysis buffer immediately before use.

Table 3: Example of a 100X Protease Inhibitor Cocktail with Antipain

| Component | Final Concentration (100X) | Target Proteases |

| Antipain (dihydrochloride) | 1 mM | Serine/Cysteine Proteases |

| Leupeptin | 1 mM | Serine/Cysteine Proteases |

| Aprotinin | 200 µg/mL | Serine Proteases |

| Pepstatin A | 1 mM | Aspartic Proteases |

| PMSF | 100 mM | Serine Proteases |

| EDTA | 100 mM | Metalloproteases |

To prepare 1 mL of 100X stock:

-

Dissolve the appropriate amount of each solid inhibitor in a suitable solvent (e.g., water for Antipain, Leupeptin, Aprotinin, and EDTA; ethanol (B145695) or isopropanol (B130326) for PMSF; DMSO for Pepstatin A).

-

Combine the individual stock solutions to the final desired volume.

-

Store aliquots at -20°C.

Co-Immunoprecipitation Protocol

Materials:

-

Cultured cells expressing the proteins of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

-

100X Protease Inhibitor Cocktail with Antipain (see Table 3)

-

Phosphatase inhibitors (optional)

-

Primary antibody specific to the "bait" protein

-

Isotype control antibody (negative control)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Neutralization Buffer (if using acidic elution)

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Cell Lysis: a. Wash cultured cells with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer supplemented with 1X Protease Inhibitor Cocktail with Antipain (and phosphatase inhibitors, if required) to the cell pellet. c. Incubate on ice for 30 minutes with occasional vortexing to lyse the cells. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-